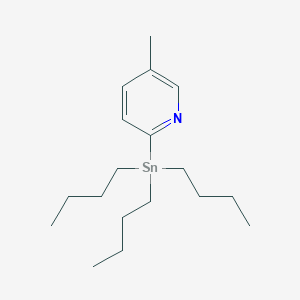

5-Methyl-2-(tributylstannyl)pyridine

Description

Propriétés

IUPAC Name |

tributyl-(5-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOHAZAWWAXIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456405 | |

| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189195-41-3 | |

| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Methyl-2-(tributylstannyl)pyridine

CAS Number: 189195-41-3

For inquiries and procurement, please refer to CAS Number 189195-41-3.

This technical guide provides an in-depth overview of 5-Methyl-2-(tributylstannyl)pyridine, a key organotin reagent for researchers, scientists, and professionals in drug development and synthetic chemistry.

Compound Identification and Properties

This compound, also known as Tributyl-(5-methylpyridin-2-yl)stannane, is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 189195-41-3 | [2] |

| Molecular Formula | C₁₈H₃₃NSn | [2] |

| Molecular Weight | 382.17 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.106 g/mL at 25 °C | |

| Refractive Index | n20/D 1.514 | |

| Boiling Point | 130 °C at 0.0038 Torr | [1] |

| Storage Temperature | 2-8°C | |

| SMILES String | CCCC--INVALID-LINK--(CCCC)c1ccc(C)cn1 | |

| InChI Key | MVOHAZAWWAXIDR-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Pictograms | GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment) |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) |

| Precautionary Statements | P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 |

Synthesis of this compound

A common synthetic route involves a lithium-halogen exchange with a brominated pyridine precursor, followed by quenching with tributyltin chloride. Another described method is the hydrosilylation of 2-bromopyridine with tributyltin hydride, followed by reaction with trimethylaluminium.[2]

Synthesis Workflow

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary and most significant application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic electrophile, typically an aryl, vinyl, or acyl halide (or triflate). This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including many pharmaceutical compounds.

The pyridine moiety is a common scaffold in medicinal chemistry, and this reagent allows for its incorporation into larger molecules.[3] While the final products synthesized using this reagent may be designed to interact with biological signaling pathways, there is no evidence to suggest that this compound itself has any direct role or activity in such pathways. Its function is that of a chemical precursor.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Stille Reaction Catalytic Cycle

Representative Experimental Protocol

The following is a general, representative protocol for a Stille cross-coupling reaction using this compound. Reaction conditions, including catalyst, ligands, solvent, and temperature, should be optimized for specific substrates.

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 8 mol%)

-

Anhydrous, degassed toluene (10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and P(o-tol)₃ (24.3 mg, 0.08 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene (10 mL) via syringe, followed by this compound (420 mg, 1.1 mmol).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the biphasic mixture for 1-2 hours can facilitate the precipitation of tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Table 3: Example Reaction Parameters

| Parameter | Condition | Notes |

| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Choice depends on substrate reactivity. |

| Ligand | P(o-tol)₃, PPh₃, AsPh₃ | Electron-rich, bulky phosphines are often effective. |

| Solvent | Toluene, DMF, THF, Dioxane | Must be anhydrous and degassed. |

| Additives | CuI, LiCl | Can accelerate transmetalation and improve yields.[5] |

| Temperature | 60 - 110 °C | Varies with substrate and catalyst system. |

| Work-up | KF wash, column chromatography | Essential for removing toxic tin byproducts. |

Note: Yields in Stille reactions are highly substrate-dependent and can range from moderate to excellent (40-95%).[6] Optimization is crucial for achieving high efficiency.

References

- 1. This compound, 96% Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 189195-41-3 | PHA19541 [biosynth.com]

- 3. This compound, 96% | 189195-41-3 [chemicalbook.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

In-Depth Technical Guide: 5-Methyl-2-(tributylstannyl)pyridine

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-(tributylstannyl)pyridine, a key organotin compound utilized in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Compound Data

This compound is a versatile reagent, primarily employed as a precursor in cross-coupling reactions. Its quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 382.17 g/mol | [1][2][3] |

| Empirical Formula | C18H33NSn | [2][3][4] |

| CAS Number | 189195-41-3 | [1][2][3][4] |

| Density | 1.106 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.514 | [1] |

| Boiling Point | 130 °C at 0.0038 Torr | [1] |

| Form | Liquid | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are critical for its effective use in research. The following sections outline common experimental procedures.

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of a lithiated pyridine derivative with a tributyltin halide.

Materials:

-

2-Bromo-5-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu3SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous work-up and purification solvents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of 2-bromo-5-methylpyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation.

-

Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Application in Stille Cross-Coupling Reactions

This compound is a common coupling partner in palladium-catalyzed Stille reactions to form carbon-carbon bonds.

Materials:

-

This compound

-

An aryl or vinyl halide/triflate (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

-

Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, or DMF)

-

Optional: a copper(I) co-catalyst (e.g., CuI)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel under an inert atmosphere, the palladium catalyst, the aryl halide/triflate, and this compound are added.

-

Anhydrous and deoxygenated solvent is added to the vessel.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is washed with an aqueous solution of potassium fluoride to remove tin byproducts.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by column chromatography to yield the desired coupled product.

Visualized Workflow

The following diagram illustrates a typical experimental workflow for a Stille cross-coupling reaction using this compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-(tributylstannyl)pyridine

This technical guide provides a comprehensive overview of the core physical properties of 5-Methyl-2-(tributylstannyl)pyridine, tailored for researchers, scientists, and professionals in drug development. This document collates essential data from various sources into a structured format, offering a quick yet detailed reference.

Core Physical and Chemical Properties

This compound is an organotin compound commonly utilized in organic synthesis, particularly in Stille cross-coupling reactions.[1] Its physical state at room temperature is a colorless to light yellow liquid.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases. It is important to note that slight variations in reported values can exist between different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃NSn | [2][4][5][6] |

| Molecular Weight | 382.17 g/mol | [2][5][7][8] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 130 °C at 0.0038 Torr393.2 ± 44.0 °C at 760 mmHg | [9][10][11] |

| Density | 1.106 g/mL at 25 °C | [6][7][9] |

| Refractive Index (n20/D) | 1.514 | [7][9][11] |

| Flash Point | >110 °C | [9][11] |

| Storage Temperature | 2-8°C | [7][9][11] |

| Solubility | Not miscible or difficult to mix with water | [2][9] |

| CAS Number | 189195-41-3 | [4][5][6][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, as these are standard characterization data for a commercial chemical. The provided values are typically determined by the manufacturers using standardized methodologies.

For instance, the determination of a boiling point at reduced pressure, such as 130 °C at 0.0038 Torr, is a common practice for compounds that may decompose at their atmospheric boiling point. The atmospheric boiling point is often an estimated value. The density is typically measured using a pycnometer or a digital density meter at a specified temperature. The refractive index is determined using a refractometer, usually at 20°C with the sodium D-line.

While a specific synthesis protocol for this compound is not detailed in the search results, a general approach for the synthesis of similar organotin compounds involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. For example, the synthesis of 6-(Tributylstannyl)-2,2'-bipyridine involves the lithiation of 6-bromo-2,2'-bipyridine with n-butyllithium at low temperatures, followed by quenching with tributyltin chloride.[12] A similar strategy could be employed for the synthesis of this compound starting from 2-bromo-5-methylpyridine.

Logical Relationship of Compound Identifiers and Properties

The following diagram illustrates the interconnectedness of the various identifiers and key physical properties of this compound.

Caption: Interrelation of identifiers and physical properties.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and harmful in contact with skin.[13] It causes skin and serious eye irritation.[13] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[7][14] This compound is very toxic to aquatic life with long-lasting effects.[13][14] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[13] It should be handled in a well-ventilated area or under a fume hood.[13] For storage, it is recommended to keep the container tightly closed in a cool, well-ventilated place, and it may be sensitive to moisture and air.[13][14]

References

- 1. This compound, 96% Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 96% | 189195-41-3 [chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. This compound | 189195-41-3 | PHA19541 [biosynth.com]

- 6. This compound | CAS 189195-41-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 5-甲基-2-(三丁基锡烷基)吡啶 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. This compound 95 189195-41-3 [sigmaaldrich.com]

- 9. This compound, 96% CAS#: 189195-41-3 [m.chemicalbook.com]

- 10. This compound | CAS#:189195-41-3 | Chemsrc [chemsrc.com]

- 11. This compound, 96% | 189195-41-3 [amp.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

5-Methyl-2-(tributylstannyl)pyridine chemical structure

An In-depth Technical Guide to 5-Methyl-2-(tributylstannyl)pyridine: Synthesis, Characterization, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key organometallic reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, and a representative protocol for its synthesis from commercially available precursors. A significant focus is placed on its primary application as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds. A detailed experimental protocol for a typical Stille coupling reaction is provided, along with a discussion of the general reaction mechanism. Furthermore, the potential relevance of the resulting 5-methyl-2-arylpyridine scaffolds in the context of drug discovery and medicinal chemistry is explored, touching upon their prevalence in biologically active molecules.

Chemical Structure and Properties

This compound, also known as tributyl-(5-methylpyridin-2-yl)stannane, is an organotin compound featuring a tributylstannyl group attached to the 2-position of a 5-methylpyridine ring. This structure makes it an effective reagent for introducing the 5-methylpyridin-2-yl moiety into various organic molecules.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 189195-41-3 | [1][2] |

| Molecular Formula | C₁₈H₃₃NSn | [1][2] |

| Molecular Weight | 382.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.106 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.514 | [1] |

| Boiling Point | 130 °C at 0.0038 Torr | [2] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Not miscible or difficult to mix with water | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved via the reaction of a lithiated pyridine species with a trialkyltin halide. The following is a representative experimental protocol adapted from procedures for similar 2-stannylpyridines. The starting material, 2-bromo-5-methylpyridine, is commercially available.

Experimental Protocol: Synthesis from 2-Bromo-5-methylpyridine

Reaction Scheme:

Materials:

-

2-Bromo-5-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Expected Yield: Yields for similar preparations are typically in the range of 80-95%.

Characterization Data

Table 2: Predicted and Representative NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Comments |

| ¹H NMR | ~8.4 (s, 1H, H6) | Pyridine ring protons |

| ~7.4 (d, 1H, H4) | ||

| ~7.2 (d, 1H, H3) | ||

| ~2.3 (s, 3H, -CH₃) | Methyl group protons | |

| 0.9-1.6 (m, 27H, tributyl groups) | Tributylstannyl protons | |

| ¹³C NMR | ~165 (C2) | Pyridine ring carbons |

| ~150 (C6) | ||

| ~138 (C4) | ||

| ~135 (C5) | ||

| ~128 (C3) | ||

| ~18 (-CH₃) | Methyl group carbon | |

| ~29, 27, 14, 10 (tributyl carbons) | Tributylstannyl carbons |

Note: These are predicted values. Actual experimental values should be obtained for confirmation.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in the Stille reaction, a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and materials.

General Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide/triflate and forming a new Pd(II) complex with both organic partners. The tin halide is formed as a byproduct.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 5-Methyl-2-(p-tolyl)pyridine

This protocol describes a representative Stille coupling of this compound with 4-iodotoluene.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

4-Iodotoluene (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Saturated aqueous potassium fluoride (KF) solution

-

Standard workup and purification reagents

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Add this compound (1.0 eq) and 4-iodotoluene (1.1 eq).

-

Seal the flask and subject it to three vacuum/nitrogen backfill cycles.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and stir vigorously with a saturated aqueous solution of KF for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-methyl-2-(p-tolyl)pyridine.

Expected Yield: Stille coupling reactions of this type typically provide moderate to high yields (60-90%).

References

Synthesis of 5-Methyl-2-(tributylstannyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(tributylstannyl)pyridine from 2-bromo-5-methylpyridine. The primary synthetic route detailed is the widely employed lithium-halogen exchange reaction, followed by quenching with an organotin electrophile. This method offers high yields and is a standard procedure for the preparation of organostannane reagents crucial for cross-coupling reactions in medicinal chemistry and materials science.

Reaction Principle

The synthesis of this compound from 2-bromo-5-methylpyridine is typically achieved through a lithium-halogen exchange. This reaction involves the treatment of the starting bromopyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This process generates a highly reactive pyridyllithium intermediate. Subsequent quenching of this intermediate with tributyltin chloride yields the desired organostannane product. The low reaction temperatures are crucial to minimize side reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-(tributylstannyl)pyridines via lithium-halogen exchange, which are analogous to the synthesis of the title compound.

| Starting Material | Base (Equivalents) | Electrophile (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | n-BuLi (1.1) | Tributyltin chloride (1.1) | THF | -78 | 3 | 98 | [1] |

| 2-Bromopyridine | n-BuLi (1.0) | Tributyltin chloride (1.0) | THF | -78 | 1 | 94 | [2] |

| 4-Bromo-2,6-lutidine | n-BuLi (1.0) | Tributyltin chloride (1.0) | Diethyl ether | -60 to 20 | 2.75 | 99.7 |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-(tributylstannyl)pyridines.[1][2] Researchers should exercise appropriate caution when handling pyrophoric and toxic reagents.

Materials:

-

2-Bromo-5-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Schlenk flask or a flame-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-bromo-5-methylpyridine (1.0 eq.).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color. Stir the mixture at this temperature for 1 hour.

-

Stannylation: Add tributyltin chloride (1.0-1.1 eq.) dropwise to the reaction mixture at -78 °C. Continue stirring at -78 °C for an additional 1-3 hours.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are then washed with a saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a liquid and may be purified by silica gel column chromatography or distillation under reduced pressure to afford the pure this compound.

Logical Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

References

An In-Depth Technical Guide to Tributyl-(5-methylpyridin-2-yl)stannane: Nomenclature, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributyl-(5-methylpyridin-2-yl)stannane, an important organotin reagent in modern organic synthesis. The document details its nomenclature, physical and chemical properties, a detailed experimental protocol for its synthesis, and its primary application in palladium-catalyzed cross-coupling reactions.

Nomenclature and Chemical Identity

Tributyl-(5-methylpyridin-2-yl)stannane is an organometallic compound containing a tributyltin moiety attached to the 2-position of a 5-methylpyridine ring.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| Systematic Name | Tributyl-(5-methylpyridin-2-yl)stannane |

| Synonyms | 5-Methyl-2-(tributylstannyl)pyridine, 2-(Tributylstannyl)-5-methylpyridine, (5-Methylpyridin-2-yl)tributyltin |

| CAS Number | 189195-41-3[1] |

| Molecular Formula | C₁₈H₃₃NSn[1] |

| Molecular Weight | 382.17 g/mol [1] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1cc(C)ccn1 |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 393.2±44.0 °C at 760 mmHg[2] |

| Flash Point | 191.6±28.4 °C[2] |

| LogP | 8.99[2] |

Synthesis of Tributyl-(5-methylpyridin-2-yl)stannane

The synthesis of Tributyl-(5-methylpyridin-2-yl)stannane is analogous to the preparation of similar 2-stannylpyridines, typically involving a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.

Experimental Protocol

The following protocol is adapted from the synthesis of the closely related compound, 2-(tributylstannyl)pyridine.[3]

Materials:

-

2-Bromo-5-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 2-bromo-5-methylpyridine (1.0 equiv).

-

The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous THF is added via syringe to dissolve the starting material.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium in hexanes (1.1 equiv) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour.

-

Tributyltin chloride (1.1 equiv) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature.

-

The reaction is allowed to warm to room temperature and stirred for a further 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Application in Stille Cross-Coupling Reactions

Tributyl-(5-methylpyridin-2-yl)stannane is primarily utilized as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.

The general mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol for Stille Coupling

The following is a general procedure for a Stille cross-coupling reaction.[4]

Materials:

-

Aryl or vinyl halide/triflate (1.0 equiv)

-

Tributyl-(5-methylpyridin-2-yl)stannane (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Additives (optional, e.g., LiCl, CuI)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the aryl or vinyl halide/triflate, the palladium catalyst, and any ligand or additives.

-

Add the anhydrous solvent via syringe.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add Tributyl-(5-methylpyridin-2-yl)stannane via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The work-up procedure typically involves dilution with an organic solvent, washing with an aqueous fluoride solution (e.g., KF) to remove tin byproducts, followed by standard aqueous washes, drying, and concentration.

-

The crude product is then purified by column chromatography.

Spectroscopic Characterization Data

Detailed spectroscopic data is essential for the verification of the synthesized product. The following tables outline the expected signals in the NMR spectra for Tributyl-(5-methylpyridin-2-yl)stannane.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.4 | s | Pyridine H6 |

| ~7.4 | d | Pyridine H4 |

| ~7.2 | d | Pyridine H3 |

| ~2.3 | s | Methyl (CH₃) |

| ~1.5 | m | Butyl (CH₂) |

| ~1.3 | m | Butyl (CH₂) |

| ~1.1 | m | Butyl (CH₂) |

| ~0.9 | t | Butyl (CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~138 | Pyridine C4 |

| ~130 | Pyridine C5 |

| ~122 | Pyridine C3 |

| ~29 | Butyl (CH₂) |

| ~27 | Butyl (CH₂) |

| ~18 | Methyl (CH₃) |

| ~14 | Butyl (CH₃) |

| ~10 | Butyl (CH₂) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Safety Information

Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

An In-depth Technical Guide to the Safe Handling and Use of 5-Methyl-2-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5-Methyl-2-(tributylstannyl)pyridine, a versatile organotin reagent frequently employed in cross-coupling reactions. The document outlines the compound's key chemical and physical properties, details its significant health and environmental hazards, and provides a representative experimental protocol for its principal application in Stille cross-coupling reactions.

Chemical and Physical Properties

This compound is a dense, liquid organotin compound. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₃₃NSn |

| Molecular Weight | 382.17 g/mol |

| Appearance | Liquid |

| Density | 1.106 g/mL at 25 °C |

| Refractive Index | n20/D 1.514 |

| Storage Temperature | 2-8°C |

| CAS Number | 189195-41-3 |

Safety and Hazard Information

This compound, like other organotin compounds, is highly toxic and requires careful handling to minimize exposure. The primary hazards are associated with its toxicity upon ingestion, skin contact, and its potential for long-term health and environmental effects.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Reproductive Toxicity | 1B |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 |

Signal Word: Danger

Hazard Statements (H-phrases):

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H360FD: May damage fertility. May damage the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicity of Tributyltin Compounds

Tributyltin (TBT) compounds, including this compound, are known for their significant toxicity.[1][2] They are biocides and can have severe effects on non-target organisms in the environment.[1][2] Human exposure can lead to a range of adverse health effects.

-

Skin and Eye Irritation: Tributyltin compounds are potent irritants to the skin, eyes, and mucous membranes.[1][3] Skin contact can lead to chemical burns, especially at high concentrations.[1]

-

Systemic Effects: Occupational exposure to TBT has been associated with dizziness, breathing difficulties, and flu-like symptoms.[1] These compounds can affect the immune, endocrine, and central nervous systems.[3]

-

Immunotoxicity: Tributyltin oxide has been shown to be a potent immunotoxic agent in animal studies, particularly affecting the thymus.[3][4]

-

Reproductive and Developmental Toxicity: Some tributyltin compounds have been shown to be embryotoxic and teratogenic in animal studies.[4]

-

Environmental Hazards: TBT compounds are highly toxic to aquatic life and can bioaccumulate in organisms.[2][3] They are persistent in the environment, leading to long-term ecological risks.[1]

Safe Handling and Storage

Given the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, Viton®). Double gloving is recommended.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat must be worn.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Chemical Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep the container tightly sealed to prevent exposure to moisture and air.

-

Recommended storage temperature is 2-8°C.

-

Store in the original container.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for proper disposal.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated labware, PPE, and reaction residues.

-

Decontamination of Glassware: Glassware that has been in contact with organotin compounds should be decontaminated. A common procedure is to soak the glassware in a bleach solution overnight, which oxidizes the toxic organotin compounds to less harmful tin oxides. Alternatively, a 20% nitric acid bath can be used. All decontamination solutions should be treated as hazardous waste.

Experimental Protocols: Stille Cross-Coupling Reaction

This compound is primarily used as a reagent in palladium-catalyzed Stille cross-coupling reactions to form C-C bonds. This reaction is a powerful tool for the synthesis of complex molecules, including bipyridine derivatives which are important ligands in coordination chemistry and materials science.

Representative Protocol: Synthesis of 5-Methyl-2,2'-bipyridine

The following is a representative protocol for the Stille coupling of this compound with 2-bromopyridine. This procedure is adapted from general Stille coupling methodologies and should be performed with all necessary safety precautions.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

2-Bromopyridine (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous and degassed toluene

-

Anhydrous and degassed N,N-Dimethylformamide (DMF) (optional, can improve solubility)

-

Saturated aqueous solution of potassium fluoride (KF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and 2-bromopyridine (1.2 eq).

-

Solvent Addition: Add anhydrous and degassed toluene to the flask to achieve a concentration of approximately 0.1-0.2 M. If solubility is an issue, a co-solvent of DMF can be used.

-

Degassing: Seal the flask and thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). This step is crucial for removing the tributyltin bromide byproduct as a precipitate (tributyltin fluoride). Stir the biphasic mixture vigorously for at least one hour for each wash.

-

Filter the mixture to remove the precipitated tin salts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-methyl-2,2'-bipyridine.

Visualizations

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Safe Handling Workflow for this compound

This diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for organotin reagents.

References

Navigating the Perils: An In-depth Technical Guide to Organotin Compound Toxicity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, while potent reagents in organic synthesis, particularly in reactions like the Stille coupling, present significant toxicological hazards that demand rigorous safety protocols and a thorough understanding of their mechanisms of action. This guide provides a comprehensive overview of the toxicity of commonly used organotin compounds, detailing their molecular mechanisms of toxicity, quantitative toxicological data, and established experimental protocols for assessing their cytotoxic effects. Furthermore, it offers insights into the signaling pathways disrupted by these compounds and outlines essential safety and handling procedures for laboratory personnel.

Introduction: The Double-Edged Sword of Organotin Reagents

Organotin compounds, characterized by at least one tin-carbon bond, have been indispensable tools in the arsenal of synthetic organic chemists for decades.[1] Their utility in forming carbon-carbon bonds, most notably through the palladium-catalyzed Stille cross-coupling reaction, has been pivotal in the synthesis of complex natural products and novel pharmaceutical agents.[1][2] However, the very properties that make them effective reagents also contribute to their significant biological toxicity.

The toxicity of organotin compounds is fundamentally linked to the number and nature of the organic substituents attached to the tin atom. The general trend for toxicity is: R3SnX > R2SnX2 > RSnX3, with tetraorganotins (R4Sn) exhibiting low toxicity until metabolized to triorganotin species.[3][4] Trialkyltin compounds, such as tributyltin (TBT) and trimethyltin (TMT), are among the most toxic, with effects ranging from neurotoxicity to endocrine disruption and immunotoxicity.[3][5][6] This guide will delve into the specifics of these toxic effects to equip researchers with the knowledge necessary for their safe handling and responsible use.

Quantitative Toxicity Data

A critical aspect of risk assessment is the quantitative measurement of a compound's toxicity. The following tables summarize the acute toxicity data for several organotin compounds commonly encountered in organic synthesis laboratories.

Table 1: Acute Mammalian Toxicity of Selected Organotin Compounds

| Compound | Chemical Formula | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) |

| Trimethyltin Chloride | (CH₃)₃SnCl | 12.6[7] | - |

| Dimethyltin Dichloride | (CH₃)₂SnCl₂ | 74 - 237[7] | - |

| Tributyltin Chloride | (C₄H₉)₃SnCl | 122 - 349[7] | 127[8] |

| Dibutyltin Dichloride | (C₄H₉)₂SnCl₂ | 50 - 100[8] | >2000[8] |

| Dibutyltin Oxide | ((C₄H₉)₂SnO) | 487 - 520[7] | - |

| Triphenyltin Hydroxide | (C₆H₅)₃SnOH | 156 - 160[8] | 127 - 500[8] |

| Trioctyltin Chloride | (C₈H₁₇)₃SnCl | >4000[7] | - |

Table 2: In Vitro Cytotoxicity of Selected Organotin Compounds

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

| Tributyltin (TBT) | Various immortalized cell lines | 1 - 11[9] | - |

| Triethyltin (TET) | Various immortalized cell lines | 1 - 11[9] | - |

| Trimethyltin (TMT) | Neuroblastoma, T-, B-cell lines | 2 - 8[9] | - |

| Trimethyltin (TMT) | NIH-3T3, HTB-14, TC-7 | >100[9] | - |

Mechanisms of Organotin Toxicity

The toxic effects of organotin compounds are multifaceted, arising from their ability to interfere with fundamental cellular processes. The primary mechanisms of toxicity are detailed below.

Mitochondrial Dysfunction

A key target of organotin compounds, particularly trialkyltins, is the mitochondrion. They are potent inhibitors of mitochondrial ATP synthase, disrupting the proton gradient across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation.[3] This leads to a depletion of cellular ATP, compromising energy-dependent cellular functions and ultimately leading to cell death.

Disruption of Calcium Homeostasis and Induction of Apoptosis

Organotin compounds can induce an increase in intracellular calcium concentration ([Ca²⁺]i).[10] This influx of calcium can trigger a cascade of detrimental events, including the generation of reactive oxygen species (ROS) at the mitochondrial level and the release of cytochrome c from the mitochondria into the cytosol.[10] These events are critical initiators of the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.[4][10]

Caption: Organotin-induced apoptotic signaling pathway.

Endocrine Disruption

Certain organotin compounds, notably tributyltin (TBT), are potent endocrine disruptors. TBT acts as a dual agonist for the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ).[11] Activation of these nuclear receptors can lead to the induction of adipogenesis (fat cell differentiation), potentially contributing to obesity.[11] Furthermore, organotins can interfere with steroidogenesis by inhibiting key enzymes like aromatase, which is responsible for the conversion of androgens to estrogens.[12]

Caption: Endocrine disruption pathways by Tributyltin (TBT).

Neurotoxicity

Organotin compounds, particularly trimethyltin (TMT) and triethyltin (TET), are potent neurotoxins.[13] TMT induces selective neuronal death, particularly in the hippocampus, a brain region critical for learning and memory.[13][14] The neurotoxic mechanisms are complex and involve the inhibition of energy metabolism and the induction of oxidative stress.[14] The protein stannin has been implicated in mediating the neurotoxic and apoptotic effects of TMT in sensitive neurons.[9] TET, on the other hand, primarily causes brain and spinal cord edema.[13]

Caption: Mechanisms of Trimethyltin (TMT) neurotoxicity.

Experimental Protocols for Cytotoxicity Assessment

Assessing the cytotoxicity of organotin compounds is crucial for understanding their biological impact. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.[15][16]

Materials:

-

Cell culture medium

-

96-well microtiter plates

-

Organotin compound of interest, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[17]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[18]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the organotin compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Safe Handling and Disposal in the Laboratory

Given their high toxicity, stringent safety measures are imperative when working with organotin compounds.

5.1. Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) and consider double-gloving. Change gloves immediately if contaminated.[19]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Respiratory Protection: Work exclusively in a certified chemical fume hood.[19] For large spills or in poorly ventilated areas, a respirator with an appropriate cartridge may be necessary.[7]

5.2. Engineering Controls:

-

All manipulations of organotin compounds should be performed in a well-ventilated chemical fume hood.[19]

5.3. Spill and Waste Management:

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

-

Waste Disposal: All organotin-contaminated waste, including reaction mixtures, solvents, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[20] Follow your institution's specific guidelines for hazardous waste disposal.

-

Decontamination: Glassware that has come into contact with organotin compounds should be decontaminated. A common procedure involves rinsing with an oxidizing solution, such as 10% aqueous hydrogen peroxide (bleach), followed by thorough washing with soap and water.[21]

Alternatives to Organotin Compounds in Organic Synthesis

The significant toxicity of organotin compounds has spurred the development of alternative reagents for cross-coupling reactions. For Stille-type couplings, some greener alternatives include:

-

Organoboron Compounds (Suzuki Coupling): Generally less toxic and the byproducts are often easier to remove.

-

Organosilicon Compounds (Hiyama Coupling): Silicon-based reagents are typically less toxic than their tin counterparts.

-

Organozinc Compounds (Negishi Coupling): While often more reactive, organozinc reagents can be a viable alternative.

-

Catalytic in Tin Reactions: Recent research has focused on developing Stille reactions that are catalytic in tin, significantly reducing the amount of tin waste generated.[22]

Conclusion

Organotin compounds are powerful synthetic tools, but their use is intrinsically linked to significant health and environmental risks. A comprehensive understanding of their toxicity, mechanisms of action, and the necessary safety precautions is paramount for any researcher or professional working with these materials. By adhering to strict safety protocols, employing appropriate experimental techniques for toxicity assessment, and considering less toxic alternatives where feasible, the scientific community can continue to leverage the synthetic utility of organotin compounds while minimizing their hazardous impact.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. benchchem.com [benchchem.com]

- 9. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endocrine-disrupting organotin compounds are potent inducers of adipogenesis in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. delvallelab.weebly.com [delvallelab.weebly.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. echemi.com [echemi.com]

- 22. chemistry.msu.edu [chemistry.msu.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-2-(tributylstannyl)pyridine

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Methyl-2-(tributylstannyl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and visualizations of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.4 - 8.6 | d | ~2 | 1H |

| H-4 (Pyridine) | 7.3 - 7.5 | dd | ~8, ~2 | 1H |

| H-3 (Pyridine) | 7.0 - 7.2 | d | ~8 | 1H |

| CH₃ (Pyridine) | 2.3 - 2.5 | s | - | 3H |

| α-CH₂ (Butyl) | 1.0 - 1.2 | t | ~8 | 6H |

| β-CH₂ (Butyl) | 1.4 - 1.6 | m | - | 6H |

| γ-CH₂ (Butyl) | 1.2 - 1.4 | m | - | 6H |

| δ-CH₃ (Butyl) | 0.8 - 1.0 | t | ~7 | 9H |

Note: These are estimated values. Actual experimental values may vary.

Molecular Structure and Proton Assignments

The molecular structure of this compound with the assigned proton environments is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of a ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for organometallic compounds and is suitable for this analysis.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Acquisition Parameters:

-

Spectral Width: Approximately 15-20 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is crucial for obtaining high-quality, reproducible results.

Caption: General workflow for a ¹H NMR experiment.

This guide provides a comprehensive overview of the ¹H NMR spectrum of this compound, including predicted data, structural assignments, and a detailed experimental protocol. For definitive spectral data, experimental acquisition is recommended.

13C NMR Characterization of 5-Methyl-2-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 5-Methyl-2-(tributylstannyl)pyridine. This organotin compound is a valuable reagent in organic synthesis, particularly in Stille cross-coupling reactions, making its structural elucidation and purity assessment crucial for reproducible and reliable results.[1][2][3][4][5] This document outlines the expected 13C NMR spectral data, a detailed experimental protocol for its acquisition, and a logical workflow for data interpretation.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) and tin-carbon coupling constants (¹J(¹¹⁹Sn, ¹³C)) for this compound. These values are estimated based on data from analogous compounds, including 2-(tributylstannyl)pyridine and substituted pyridines, and general principles of NMR spectroscopy.[6][7][8][9] The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(¹¹⁹Sn, ¹³C) (Hz) |

| C2 (Pyridine) | 168 - 172 | 480 - 520 |

| C3 (Pyridine) | 135 - 138 | Not Applicable |

| C4 (Pyridine) | 128 - 132 | Not Applicable |

| C5 (Pyridine) | 130 - 134 | Not Applicable |

| C6 (Pyridine) | 148 - 152 | Not Applicable |

| CH₃ (Pyridine) | 17 - 20 | Not Applicable |

| Cα (Butyl) | 9 - 12 | 340 - 370 |

| Cβ (Butyl) | 29 - 32 | ~20 |

| Cγ (Butyl) | 27 - 30 | ~60 |

| Cδ (Butyl) | 13 - 15 | Not Applicable |

Py = Pyridine

Experimental Protocol

This section details a general procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.[2]

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for similar organotin compounds.

-

Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard ¹³C{¹H} inverse-gated decoupling |

| Acquisition Time (at) | 1.0 - 2.0 s |

| Relaxation Delay (d1) | 2.0 - 5.0 s |

| Pulse Width (p1) | 30° - 45° flip angle |

| Spectral Width (sw) | 200 - 250 ppm |

| Number of Scans (ns) | 1024 or higher for good signal-to-noise |

| Temperature | 298 K (25 °C) |

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Assignment:

-

Pyridine Carbons: The carbon directly attached to the tin atom (C2) will appear at the most downfield position in the aromatic region and will exhibit a large one-bond coupling to ¹¹⁹Sn. The other pyridine carbons can be assigned based on substituent effects and comparison with known spectra of substituted pyridines.

-

Butyl Carbons: The four distinct carbon signals of the tributyl group can be assigned based on their chemical shifts and the presence of tin-carbon couplings. The Cα carbon will show a large one-bond coupling, while Cβ and Cγ will exhibit smaller two- and three-bond couplings, respectively.

-

Methyl Carbon: The methyl group on the pyridine ring will appear as a sharp singlet in the aliphatic region.

-

Logical Workflow for 13C NMR Analysis

References

- 1. This compound, 96% | 189195-41-3 [chemicalbook.com]

- 2. 5-甲基-2-(三丁基锡烷基)吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 96% | 189195-41-3 [amp.chemicalbook.com]

- 4. This compound, 96% Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 5-甲基-2-(三丁基锡烷基)吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 9. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the GC-MS Analysis of 5-Methyl-2-(tributylstannyl)pyridine

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Methyl-2-(tributylstannyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, a detailed experimental protocol, and the interpretation of mass spectral data, underpinned by established scientific literature.

Introduction: The Significance of this compound Analysis

This compound is a key organotin reagent frequently employed in synthetic organic chemistry, most notably in Stille cross-coupling reactions to form carbon-carbon bonds. Its purity and characterization are paramount for the successful synthesis of complex molecules, including active pharmaceutical ingredients. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds.

This guide will provide a robust framework for developing a reliable GC-MS method for the routine analysis of this compound, ensuring both qualitative identification and quantitative assessment.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development. Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₃NSn | --INVALID-LINK-- |

| Molecular Weight | 382.17 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Density | 1.106 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 130 °C at 0.0038 Torr | --INVALID-LINK-- |

| Refractive Index | n20/D 1.514 | --INVALID-LINK-- |

Experimental Protocol: GC-MS Analysis

The following protocol is a comprehensive, self-validating methodology derived from best practices for the analysis of organotin compounds and pyridine derivatives.

Sample Preparation

The goal of sample preparation is to produce a clean, dilute sample in a volatile organic solvent suitable for GC-MS injection.

Protocol:

-

Initial Dilution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Solvent Selection: Dissolve and dilute to the mark with a suitable volatile organic solvent such as hexane or ethyl acetate. The choice of solvent is critical; it must not co-elute with the analyte and should be of high purity (GC or HPLC grade).

-

Working Solution: Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is a good starting point to avoid detector saturation while ensuring a strong signal.[1]

-

Filtration (if necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

A standard capillary GC-MS system is well-suited for this analysis. The following parameters are recommended as a starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 7890B GC or equivalent | A robust and widely used platform. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides excellent sensitivity and spectral fidelity. |

| Injector | Split/Splitless | Allows for flexibility in sample concentration. |

| Injector Temperature | 280 °C | Ensures complete and rapid volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak tailing. A splitless injection may be used for trace analysis. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium (99.999% purity) | An inert and efficient carrier gas for GC-MS. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance. |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of compounds. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A starting point to ensure good separation from any impurities and solvent front. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | A standard temperature for the mass analyzer. |

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS. |

| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra. |

| Scan Range | m/z 40-500 | A wide enough range to capture the molecular ion and key fragment ions. |

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation: Mass Spectrum and Fragmentation

While a publicly available, full mass spectrum for this compound is not readily accessible without a subscription to specialized databases, its fragmentation pattern under electron ionization can be reliably predicted based on the well-documented behavior of tributyltin and substituted pyridine compounds.

Predicted Mass Spectrum

The mass spectrum is expected to be characterized by the successive loss of butyl groups from the tin atom. The molecular ion (M⁺) at m/z 382 may be observed, but it is likely to be of low abundance due to the lability of the tin-carbon bonds. The spectrum will also exhibit a characteristic isotopic pattern for tin.

Key Predicted Ions:

| m/z (most abundant isotope) | Ion Structure | Description |

| 382 | [C₁₈H₃₃NSn]⁺ | Molecular Ion (M⁺) |

| 325 | [(C₄H₉)₂(C₅H₆N)Sn]⁺ | Loss of a butyl radical (•C₄H₉) |

| 268 | [(C₄H₉)(C₅H₆N)Sn]⁺ | Loss of two butyl radicals |

| 211 | [(C₅H₆N)Sn]⁺ | Loss of three butyl radicals |

| 92 | [C₅H₆N-CH₃]⁺ or [C₆H₈N]⁺ | Fragment from the 5-methylpyridine moiety |

| 57 | [C₄H₉]⁺ | Butyl cation |

Fragmentation Pathway

The primary fragmentation pathway is initiated by the ionization of the molecule, followed by the cleavage of the tin-carbon bonds, which are the weakest bonds in the molecule.

Caption: Predicted major fragmentation pathway of this compound.

The fragmentation of organotin compounds is characterized by the sequential loss of alkyl groups.[2] The initial ionization will likely form a molecular ion (m/z 382). The most favorable fragmentation pathway involves the homolytic cleavage of a tin-butyl bond to lose a butyl radical (57 Da) and form the more stable [M-57]⁺ ion at m/z 325. This process can repeat, leading to the successive loss of the remaining butyl groups, generating ions at m/z 268 and m/z 211. The observation of a prominent butyl cation at m/z 57 is also highly probable. Fragmentation of the 5-methylpyridine ring is also possible, but likely to be less significant than the cleavage of the tin-carbon bonds.

Trustworthiness and Validation